(4aS,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine
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Overview
Description
(4aS,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylamine and a suitable aldehyde or ketone.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the amine group of 4-chlorophenylamine reacts with the carbonyl group of the aldehyde or ketone to form the benzoxazine ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce the double bonds and obtain the hexahydro structure. This step is typically performed using a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can be carried out to further reduce any remaining double bonds or functional groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. This can be achieved using nucleophilic substitution reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines.
Scientific Research Applications
(4aS,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4aS,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4aS,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine: Similar structure but lacks the chlorophenyl group.
(4aS,8aS)-2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine: Similar structure with a methyl group instead of a chlorine atom.
(4aS,8aS)-2-(4-fluorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in (4aS,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes the compound distinct from its analogs and valuable for specific applications in research and industry.
Properties
CAS No. |
72450-77-2 |
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Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
(4aS,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine |
InChI |
InChI=1S/C14H16ClNO/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h5-8,11,13H,1-4,9H2/t11-,13-/m0/s1 |
InChI Key |
NFFROBJPXNJJBS-AAEUAGOBSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CN=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCC2C(C1)CN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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